molecular formula C8H13ClO2 B1323726 7-Chloro-7-octenoic acid CAS No. 731773-29-8

7-Chloro-7-octenoic acid

Cat. No.: B1323726
CAS No.: 731773-29-8
M. Wt: 176.64 g/mol
InChI Key: DUSFOSYCKNWILH-UHFFFAOYSA-N
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Description

7-Chloro-7-octenoic acid is a useful research compound. Its molecular formula is C8H13ClO2 and its molecular weight is 176.64 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-chlorooct-7-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13ClO2/c1-7(9)5-3-2-4-6-8(10)11/h1-6H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUSFOSYCKNWILH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(CCCCCC(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00641250
Record name 7-Chlorooct-7-enoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

731773-29-8
Record name 7-Chloro-7-octenoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=731773-29-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Chlorooct-7-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00641250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Significance of Halogenated Unsaturated Fatty Acids in Chemical Science

Halogenated unsaturated fatty acids are a class of molecules that have demonstrated considerable importance in various scientific domains. Their unique chemical structures, which incorporate both a halogen atom and a carbon-carbon double bond within a fatty acid framework, give rise to distinct reactivity and biological activity.

The presence of a halogen, such as chlorine, bromine, or fluorine, can significantly alter the electronic properties of the molecule, influencing its reactivity and interaction with biological systems. nih.gov For instance, halogenation can enhance the efficacy of fatty acids as antimicrobial agents. nih.gov Studies have shown that fatty acids containing bromine or chlorine are effective against Gram-positive bacteria, including strains of Staphylococcus aureus. nih.gov The halogenation of unsaturated fatty acids is a key area of interest, as the extent of halogen addition can be related to the degree of unsaturation in the fatty acid, a critical factor in both industrial and biological contexts. youtube.com

Furthermore, halogenated fatty acids are found in various natural sources, including marine organisms like fish, mollusks, and sponges, as well as in some plants. gerli.comdtu.dk Their natural occurrence suggests evolved biological roles and provides a basis for synthetic exploration. Researchers have been actively synthesizing various halogenated fatty acids to investigate their potential as fungicides and other bioactive agents. gerli.com The ability to synthetically modify these structures opens up avenues for creating new compounds with tailored properties for applications in medicine and agriculture.

General Research Context for 7 Chloro 7 Octenoic Acid

7-Chloro-7-octenoic acid is an unsaturated aliphatic carboxylic acid with an eight-carbon backbone. Its structure is characterized by a chlorine atom and a double bond at the seventh carbon position. This compound is primarily considered a chemical intermediate in organic synthesis. Its bifunctional nature, possessing both a carboxylic acid group and a reactive vinyl chloride moiety, makes it a valuable building block for creating more complex molecules, including esters, pharmaceuticals, and agrochemicals.

The reactivity of this compound is influenced by the electron-withdrawing effect of the chlorine atom and the presence of the double bond, which can make it useful in reactions like nucleophilic substitutions and cycloadditions. Research into this compound often involves its synthesis, typically through the chlorination of 7-octenoic acid, and its subsequent use in the preparation of other fine chemicals.

While specific, in-depth research on this compound itself is not extensively documented in publicly available literature, its structural relative, 7-octenoic acid, is recognized for its role in biological processes like energy storage and cell membrane structure. ontosight.ai The introduction of a chlorine atom at the terminal double bond in this compound presents a unique modification, prompting investigation into how this change affects its chemical and physical properties compared to its non-halogenated counterpart.

Interactive Data Table: Chemical Properties of this compound and Related Compounds

Compound NameMolecular FormulaMolecular Weight ( g/mol )Key Structural Features
This compoundC8H13ClO2176.648-carbon chain, terminal double bond at C7, chlorine at C7, carboxylic acid
7-Octenoic acidC8H14O2142.208-carbon chain, terminal double bond at C7, carboxylic acid
7-Chloro-7-oxoheptanoic acidC7H11ClO3178.617-carbon chain, acyl chloride at C7, carboxylic acid
1-Bromo-5-chloropentaneC5H10BrCl189.495-carbon chain, bromine at C1, chlorine at C5
Diethyl oxalateC6H10O4146.14Ester of oxalic acid and ethanol (B145695)

The study of this compound is situated within the broader exploration of halogenated compounds and their potential applications. Its synthesis and reactions are of interest to organic chemists for developing new synthetic methodologies and creating novel molecules with potentially useful biological or material properties.

An in-depth examination of the synthetic approaches for producing this compound reveals a variety of chemical strategies. These methods focus on the introduction of the chloro-alkene functionality and the construction of the eight-carbon chain through established organic chemistry reactions. The primary routes involve the direct chlorination of unsaturated precursors, elongation of the carbon backbone using organometallic reagents, and strategic transformations of functional groups.

Chemical Reactivity and Mechanistic Investigations of 7 Chloro 7 Octenoic Acid

Reactions Involving the Carbon-Carbon Double Bond

The terminal alkene group is a site of high electron density, making it susceptible to attack by electrophiles and a participant in cycloaddition and polymerization processes.

The carbon-carbon double bond in 7-Chloro-7-octenoic acid readily undergoes electrophilic addition, a characteristic reaction of alkenes. libretexts.org In these reactions, an electrophile attacks the electron-rich double bond, leading to the formation of a carbocation intermediate, which is then attacked by a nucleophile. libretexts.org The presence of the electron-withdrawing chlorine atom influences the reactivity of the double bond.

Research findings indicate that the addition of protic acids across the double bond can proceed with specific regioselectivity. For instance, the reaction with hydrogen bromide (HBr) results in the anti-Markovnikov addition product, where the bromine atom attaches to the terminal carbon (C8). google.com Conversely, reaction with perchloric acid (HClO₄) in water follows Markovnikov's rule, yielding a product where the hydroxyl group adds to the C8 position. libretexts.org Precise pH control is often necessary to ensure the reaction occurs at the alkene rather than competitively at the carboxylic acid group.

Table 1: Electrophilic Addition Reactions of this compound
ReagentConditionsProductRegioselectivity
HBrCH₂Cl₂, 0°C, 1 hr7-Chloro-8-bromooctanoic acidAnti-Markovnikov
HClO₄H₂O, RT, 30 min7-Chloro-8-hydroxyoctanoic acidMarkovnikov

The vinyl group in this compound suggests its potential to participate in cycloaddition and polymerization reactions. The conjugated system created by the double bond and the chlorine atom may enhance its utility in cycloaddition reactions. While theoretically possible, specific studies detailing the cycloaddition reactions of this compound are not extensively documented in the available literature.

Similarly, the terminal double bond presents a site for polymerization. In related compounds like 7-octen-1-al, polymerization can occur as an undesirable side reaction, suggesting that the vinyl group is susceptible to such processes under certain conditions. google.com However, dedicated polymerization studies focusing specifically on this compound are not prominently reported.

Reactions Involving the Carbon-Chlorine Bond

The vinylic carbon-chlorine bond is a key functional site, participating in both substitution and elimination reactions.

The chlorine atom at the C7 position serves as a leaving group, making the compound susceptible to nucleophilic substitution reactions. libretexts.org These reactions are reported to proceed via an SN2-like mechanism, where a nucleophile attacks the carbon atom, displacing the chloride ion. This pathway is somewhat favored due to steric hindrance from the carboxylic acid group influencing the direction of nucleophilic attack. Various nucleophiles, including hydroxides, ammonia, and other halides, have been used to displace the chlorine atom, leading to a range of functionalized octenoic acid derivatives.

Table 2: Nucleophilic Substitution Reactions of this compound
ReagentConditionsProductYield
Sodium hydroxide (B78521) (NaOH)Aqueous, 80°C, 2 hrs7-Hydroxy-7-octenoic acid72%
Ammonia (NH₃)Ethanol (B145695), reflux, 4 hrs7-Amino-7-octenoic acid58%
Potassium iodide (KI)Acetone, 60°C, 3 hrs7-Iodo-7-octenoic acid65%

Elimination of hydrogen chloride (dehydrohalogenation) from this compound can be induced by strong bases. For example, treatment with potassium tert-butoxide (KOtBu) in dimethyl sulfoxide (B87167) (DMSO) at high temperatures leads to the formation of 7,8-octadienoic acid, a conjugated diene. This reaction highlights the ability to generate further unsaturation in the carbon chain. While elimination pathways are documented, specific investigations into halogen migration for this particular compound are not widely available in the reviewed literature.

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group (-COOH) at one end of the molecule exhibits its own characteristic reactivity, largely independent of the chloroalkene functionality at the other end. khanacademy.orgbritannica.com This group is a center of acidity and can be converted into a variety of important derivatives. khanacademy.orgwikipedia.org

Common transformations of the carboxylic acid group include:

Esterification : In the presence of an acid catalyst, this compound can react with alcohols to form esters in a process known as Fischer esterification. wikipedia.orglibretexts.org

Amide Formation : The direct reaction with an amine is typically challenging as the basic amine deprotonates the carboxylic acid to form a stable salt. khanacademy.orgwikipedia.org However, heating this ammonium (B1175870) carboxylate salt above 100°C can drive off water to form the corresponding amide. wikipedia.org Alternatively, activating agents like dicyclohexylcarbodiimide (B1669883) (DCC) can facilitate amide bond formation under milder conditions. khanacademy.orglibretexts.org

Conversion to Acyl Chlorides : The hydroxyl group of the carboxylic acid can be replaced by a chlorine atom using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. wikipedia.orglibretexts.org This converts the carboxylic acid into a more reactive acyl chloride, which is a versatile intermediate for synthesizing esters, amides, and anhydrides. khanacademy.org

These reactions demonstrate the versatility of the carboxylic acid functional group within the this compound structure, allowing for a wide array of synthetic modifications.

Esterification Reactions and Kinetic Analysis

The esterification of this compound involves the reaction of its carboxylic acid group with an alcohol in the presence of an acid catalyst to form an ester and water. This reaction is a fundamental transformation in organic synthesis, allowing for the modification of the carboxylic acid functionality. The presence of the electron-withdrawing chlorine atom on the double bond can influence the reactivity of the carboxylic acid group.

Commonly, esterification is carried out using methods such as the Fischer-Speier esterification, which involves heating the carboxylic acid and an excess of the alcohol with a strong acid catalyst like sulfuric acid or p-toluenesulfonic acid. Alternatively, for more sensitive substrates or to achieve higher yields under milder conditions, coupling agents like dicyclohexylcarbodiimide (DCC) can be employed. nih.gov

While specific kinetic studies on the esterification of this compound are not extensively documented in the reviewed literature, the kinetics can be inferred from studies on similar molecules like other halogenated carboxylic acids and octanoic acid. conicet.gov.arresearchgate.net The reaction generally follows second-order kinetics, being first order with respect to both the carboxylic acid and the alcohol. conicet.gov.ar The rate of reaction is influenced by factors such as temperature, the concentration of reactants and catalyst, and the steric hindrance of both the carboxylic acid and the alcohol. wikipedia.org For instance, the esterification rate generally increases with temperature. conicet.gov.ar

The table below summarizes typical conditions for the esterification of carboxylic acids, which are applicable to this compound.

CatalystAlcoholSolventTemperature (°C)Reaction Time (h)Typical Yield (%)
H₂SO₄Methanol (B129727)Methanol (excess)Reflux4-885-95
p-TsOHEthanolTolueneReflux6-1280-90
DCC/DMAPPropanolDichloromethaneRoom Temp2-6>90

This table presents generalized data for Fischer-Speier and DCC-mediated esterification reactions based on common laboratory practices.

Amide Formation and Reduction Pathways

The synthesis of amides from this compound typically proceeds through the activation of the carboxylic acid group, most commonly by converting it to a more reactive acyl chloride. chemistrystudent.comfishersci.it This can be achieved by treating the carboxylic acid with reagents like thionyl chloride (SOCl₂) or oxalyl chloride. fishersci.it The resulting 7-chloro-7-octenoyl chloride is highly electrophilic and readily reacts with primary or secondary amines in a nucleophilic acyl substitution reaction to yield the corresponding amide. chemistrystudent.comsavemyexams.comambeed.com The reaction is usually carried out in the presence of a base, such as pyridine (B92270) or a tertiary amine, to neutralize the hydrochloric acid byproduct. fishersci.it

The formed amides can then be reduced to the corresponding amines. A powerful reducing agent like lithium aluminum hydride (LiAlH₄) is typically required for this transformation, as amides are relatively unreactive. masterorganicchemistry.commasterorganicchemistry.comyoutube.com The reduction involves the conversion of the carbonyl group (C=O) into a methylene (B1212753) group (CH₂). chemistrysteps.com This two-step sequence provides a versatile route to synthesize a variety of substituted amines from this compound.

The table below outlines a general pathway for the formation and reduction of an amide starting from this compound.

StepReactantsReagentsProduct
1. Acyl Chloride FormationThis compoundSOCl₂, Pyridine7-Chloro-7-octenoyl chloride
2. Amide Formation7-Chloro-7-octenoyl chloride, Primary Amine (R-NH₂)Base (e.g., Triethylamine)N-alkyl-7-chloro-7-octenamide
3. Amide ReductionN-alkyl-7-chloro-7-octenamide1. LiAlH₄ in THF; 2. H₂O workupN-alkyl-7-chloro-7-octen-1-amine

This table illustrates a representative synthetic sequence. The specific conditions and yields would depend on the nature of the amine used.

Multi-functional Group Reactivity and Chemoselectivity Studies

This compound is a bifunctional molecule, containing both a carboxylic acid and a vinyl chloride moiety. This dual functionality presents opportunities for chemoselective reactions, where one functional group reacts preferentially over the other.

The reactivity of the carboxylic acid group allows for transformations such as esterification and amide formation, as previously discussed. The vinyl chloride group, on the other hand, can potentially undergo reactions typical of haloalkenes, such as nucleophilic substitution or cross-coupling reactions, although its reactivity is influenced by the electronic effects of the chlorine atom and the double bond. wikipedia.orgnih.gov

Chemoselectivity in the reactions of this compound is crucial for its use as a versatile synthetic intermediate. For instance, it is possible to selectively reduce the carboxylic acid to an alcohol without affecting the vinyl chloride group using specific reducing agents. While strong reducing agents like LiAlH₄ would likely reduce both functional groups, milder and more selective reagents could potentially achieve the desired transformation. rsc.orgresearchgate.netresearchgate.net Conversely, reactions targeting the vinyl chloride group, such as certain transition-metal-catalyzed cross-coupling reactions, could be performed while leaving the carboxylic acid group intact, or after protecting it as an ester.

Studies on the adsorption and reaction of the related 7-octenoic acid on copper surfaces have shown that the molecule interacts with the surface through its carboxylate group. rsc.org Upon heating, both decarboxylation and reactions involving the double bond occur. rsc.org This suggests that under certain conditions, both functional groups can be reactive, highlighting the importance of carefully selecting reaction conditions to achieve chemoselectivity.

The table below summarizes potential chemoselective transformations of this compound.

Target Functional GroupReaction TypeReagents and ConditionsPotential Product
Carboxylic AcidEsterificationMethanol, H₂SO₄ (cat.), RefluxMethyl 7-chloro-7-octenoate
Carboxylic AcidSelective ReductionB(C₆F₅)₃, Hydrosilane7-Chloro-7-octenal
Vinyl ChlorideSuzuki CouplingArylboronic acid, Pd catalyst, Base7-Aryl-7-octenoic acid
Vinyl ChlorideNucleophilic SubstitutionSodium azide7-Azido-7-octenoic acid

This table provides hypothetical examples of chemoselective reactions based on known methodologies for the respective functional groups.

Spectroscopic Characterization and Structural Elucidation of 7 Chloro 7 Octenoic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. For a molecule like 7-chloro-7-octenoic acid, with its distinct functional groups—a carboxylic acid, an alkene, and a chloroalkane—NMR provides a wealth of data for structural confirmation. hw.ac.ukubc.ca

Proton (¹H) NMR Spectroscopy: The ¹H NMR spectrum of this compound is predicted to exhibit characteristic signals corresponding to each type of proton in the molecule. The acidic proton of the carboxylic acid group (-COOH) is expected to appear as a broad singlet at a downfield chemical shift, typically in the range of 10-12 ppm, although this signal can be exchangeable with deuterium (B1214612) oxide (D₂O). hw.ac.uk The protons on the carbon chain will appear at distinct chemical shifts depending on their proximity to the electron-withdrawing carboxylic acid group and the chloro-substituted double bond. The methylene (B1212753) protons alpha to the carbonyl group (C2) are expected around 2.3-2.4 ppm as a triplet. The subsequent methylene groups (C3 to C5) would likely appear as a complex multiplet in the 1.3-1.7 ppm region. The protons at C6, being allylic to the double bond, would be shifted further downfield, likely in the 2.1-2.3 ppm range. The single vinylic proton at C8 would present a distinct signal, the chemical shift and multiplicity of which would be highly informative.

Carbon-13 (¹³C) NMR Spectroscopy: The ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule. For this compound, eight distinct signals are expected. The carbonyl carbon (C1) of the carboxylic acid will be the most downfield signal, typically appearing around 179-180 ppm. The carbons of the double bond (C7 and C8) will resonate in the alkene region, with C7, bearing the chlorine atom, expected at a significantly different chemical shift than C8 due to the halogen's electronegativity. The carbon atoms of the aliphatic chain (C2 to C6) will appear in the upfield region of the spectrum, with their chemical shifts influenced by their distance from the electron-withdrawing groups. The presence of a chiral center, if a derivative were to introduce one, would result in distinct signals for all eight carbons due to the loss of symmetry. masterorganicchemistry.com

Assignment Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
-COOH10.0 - 12.0 (broad s)~180
-CH₂- (C2)~2.35 (t)~34
-CH₂- (C3)~1.65 (quint)~24
-CH₂- (C4)~1.4 (m)~28
-CH₂- (C5)~1.4 (m)~28
-CH₂- (C6)~2.2 (q)~32
=C(Cl)- (C7)-~130-140
=CH- (C8)~5.5-6.0 (m)~120-130

Note: Predicted values are based on general principles and data from analogous compounds. Actual experimental values may vary.

While 1D NMR provides essential information, 2D NMR techniques are crucial for definitively establishing the connectivity of atoms within the molecule.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between adjacent protons. For instance, it would show a correlation between the protons on C2 and C3, C3 and C4, and so on, confirming the integrity of the carbon chain. It would also be vital in connecting the signals of the C6 protons to the vinylic proton at C8.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. This allows for the unambiguous assignment of each proton and its corresponding carbon in the backbone of this compound.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy provides information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show a very strong and broad absorption band for the O-H stretch of the carboxylic acid, typically in the region of 2500-3300 cm⁻¹. A sharp and intense absorption for the carbonyl (C=O) stretch is expected around 1700-1725 cm⁻¹. The C=C stretching vibration of the double bond would likely appear in the 1640-1680 cm⁻¹ region. The C-Cl stretch is expected in the fingerprint region, typically between 600 and 800 cm⁻¹, which can help confirm the presence of the chlorine atom. libretexts.org

Raman Spectroscopy: Raman spectroscopy is complementary to IR and is particularly useful for analyzing non-polar bonds. The C=C double bond stretch, which might be weak in the IR spectrum, would be expected to show a strong signal in the Raman spectrum. Similarly, the C-C backbone vibrations would be more prominent.

Functional Group Vibrational Mode Expected IR Frequency (cm⁻¹)
Carboxylic AcidO-H Stretch2500 - 3300 (broad)
CarbonylC=O Stretch1700 - 1725
AlkeneC=C Stretch1640 - 1680
ChloroalkaneC-Cl Stretch600 - 800

Note: These are characteristic ranges and the exact peak positions can be influenced by the molecular environment.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns. sigmaaldrich.com

For this compound (C₈H₁₃ClO₂), the molecular weight is 176.64 g/mol . echemi.com In an MS experiment, a molecular ion peak ([M]⁺) would be expected at m/z 176. Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), a characteristic [M+2]⁺ peak at m/z 178 with about one-third the intensity of the [M]⁺ peak would be a definitive indicator of the presence of a single chlorine atom. hw.ac.uk

The fragmentation of the molecular ion would provide further structural confirmation. Common fragmentation pathways for carboxylic acids include the loss of the hydroxyl group (-OH, M-17) and the loss of the entire carboxyl group (-COOH, M-45). sigmaaldrich.cn Cleavage of the carbon-carbon bonds in the alkyl chain would also occur, leading to a series of fragment ions separated by 14 mass units (corresponding to CH₂ groups). The presence of the chlorine atom would influence the fragmentation pattern, and fragments containing the chlorine atom would also exhibit the characteristic isotopic pattern.

Ion m/z (for ³⁵Cl) Identity
[C₈H₁₃³⁵ClO₂]⁺176Molecular Ion ([M]⁺)
[C₈H₁₃³⁷ClO₂]⁺178Isotopic Molecular Ion ([M+2]⁺)
[C₈H₁₂³⁵ClO]⁺159[M-OH]⁺
[C₇H₁₂³⁵Cl]⁺131[M-COOH]⁺
[C₄H₈COOH]⁺101Cleavage at C4-C5
[C₃H₅]⁺41Common alkyl fragment

Note: This table presents a simplified prediction of possible major fragments.

Application of Spectroscopic Data in Reaction Monitoring

Spectroscopic techniques are invaluable for monitoring the progress of chemical reactions involving this compound. For instance, in a reaction where the chlorine atom is substituted by a nucleophile, ¹H NMR spectroscopy can be used to track the disappearance of the vinylic proton signal of the starting material and the appearance of new signals corresponding to the product. Similarly, IR spectroscopy can monitor the disappearance of the C-Cl stretching vibration and the appearance of new bands associated with the introduced functional group.

In the synthesis of this compound from 7-octenoic acid, reaction progress can be followed by observing the changes in the vinylic proton signals in the ¹H NMR spectrum. The starting material has two terminal vinylic protons, which would be replaced by a single vinylic proton in the product. Mass spectrometry can also be used to monitor the reaction by detecting the molecular ion of the product. This real-time or quasi-real-time analysis allows for the optimization of reaction conditions such as temperature, reaction time, and catalyst loading to maximize yield and minimize the formation of byproducts.

Computational Chemistry and Theoretical Modeling of 7 Chloro 7 Octenoic Acid

Electronic Structure and Reactivity Predictions

Computational methods like Density Functional Theory (DFT) and ab initio calculations can provide a quantitative picture of the electronic landscape. nih.gov These methods are used to calculate the distribution of electron density, the energies of the frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential (MEP).

The HOMO (Highest Occupied Molecular Orbital) is expected to be localized primarily on the C=C double bond and the lone pairs of the oxygen and chlorine atoms, indicating these as the likely sites for electrophilic attack. Conversely, the LUMO (Lowest Unoccupied Molecular Orbital) would be centered around the antibonding orbitals of the carbonyl group and the C-Cl bond, suggesting these are the sites susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.

The MEP would likely show negative potential (red/yellow) around the carbonyl oxygen and the chlorine atom, highlighting their nucleophilic character and ability to engage in hydrogen bonding. A positive potential (blue) would be expected around the carboxylic acid hydrogen and the carbon atom of the carbonyl group, indicating their electrophilic nature.

Predicted Electronic Properties of 7-Chloro-7-octenoic Acid (Illustrative) This table presents hypothetical data based on typical computational results for similar molecules.

Parameter Predicted Value Significance
HOMO Energy -6.5 eV Indicates the energy of the highest energy electrons available for reaction.
LUMO Energy -0.8 eV Indicates the energy of the lowest energy empty orbital available to accept electrons.
HOMO-LUMO Gap 5.7 eV A larger gap suggests higher kinetic stability.
Dipole Moment ~2.5 D Reflects the overall polarity of the molecule, influencing its solubility and intermolecular interactions. researchgate.net
Electron Affinity ~1.2 eV The energy released when an electron is added, indicating its ability to act as an electron acceptor.

Conformational Analysis and Energetics

The flexible six-carbon chain connecting the carboxylic acid and the vinyl chloride group allows for a multitude of possible conformations for this compound. These conformers exist as different spatial arrangements of the atoms resulting from rotation around the single bonds. Each conformer has a distinct potential energy, and the molecule will predominantly exist in its lowest energy (most stable) conformations.

Computational conformational analysis involves systematically rotating the dihedral angles of the molecule's backbone and calculating the potential energy of each resulting structure. This creates a potential energy surface, from which the global and local energy minima (corresponding to stable conformers) can be identified.

Predicted Relative Energies of Key Conformers (Illustrative) This table presents hypothetical data to illustrate the concept of conformational energetics.

Conformer Description Relative Energy (kcal/mol) Population at 298 K (%)
1 (Global Minimum) Extended chain, anti-periplanar arrangement 0.00 ~ 60%
2 Gauche interaction in the alkyl chain +0.8 ~ 25%
3 Folded structure with potential weak intramolecular interactions +1.5 ~ 10%

Reaction Pathway and Transition State Analysis

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions by mapping out the entire reaction pathway. This involves identifying the structures of reactants, products, any intermediates, and, crucially, the transition states that connect them. The transition state is the highest energy point along the reaction coordinate and determines the activation energy of the reaction.

A plausible reaction for this compound could be its hydrolysis to form 7-oxo-octanoic acid. The mechanism would likely involve the nucleophilic attack of a water molecule on the carbon atom of the C=C double bond that is bonded to the chlorine atom, a common reaction for vinyl chlorides.

A theoretical analysis of this reaction would involve:

Geometry Optimization: Calculating the lowest energy structures of the reactants (this compound and water), the intermediate (a carbocation or a tetrahedral intermediate), and the products.

Transition State Search: Locating the transition state structure for each step of the reaction. This is a first-order saddle point on the potential energy surface.

Frequency Calculations: To confirm the nature of the stationary points (reactants, products, and intermediates have all real frequencies, while a transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate).

Intrinsic Reaction Coordinate (IRC) Calculations: To ensure that the found transition state correctly connects the desired reactants and products.

The calculated activation energy provides a quantitative measure of the reaction rate, allowing for a comparison of different possible reaction pathways.

Illustrative Reaction Profile: Hydrolysis of this compound This table presents a hypothetical energy profile for a plausible reaction.

Species Description Relative Energy (kcal/mol)
Reactants This compound + H₂O 0.0
Transition State 1 Nucleophilic attack of H₂O on the vinyl carbon +25.0
Intermediate Protonated enol intermediate +5.0
Transition State 2 Tautomerization to the ketone +15.0

Spectroscopic Property Predictions and Validation

Computational methods can accurately predict various spectroscopic properties, which are invaluable for the identification and characterization of new or unstudied compounds like this compound.

NMR Spectroscopy: The chemical shifts of ¹H and ¹³C nuclei can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method, typically coupled with DFT. The predicted chemical shifts, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can be directly compared to experimental spectra. For this compound, one would expect characteristic signals for the carboxylic acid proton (highly deshielded), the vinyl proton, and the carbons of the vinyl group and the carbonyl group.

Infrared (IR) Spectroscopy: The vibrational frequencies of the molecule can also be calculated. These correspond to the absorption peaks in an IR spectrum. The predicted spectrum would show characteristic stretching frequencies for the O-H bond of the carboxylic acid (a broad peak), the C=O bond of the carbonyl group (a strong, sharp peak), the C=C double bond, and the C-Cl bond. These predictions can aid in the interpretation of experimental IR spectra and confirm the presence of the key functional groups.

Predicted Spectroscopic Data for this compound (Illustrative) This table presents hypothetical spectroscopic data based on known chemical shift and frequency ranges for the functional groups present.

Spectroscopy Nucleus/Bond Predicted Shift/Frequency
¹H NMR -COOH 10 - 12 ppm
¹H NMR -CH=CCl- 5.5 - 6.5 ppm
¹³C NMR -COOH 170 - 180 ppm
¹³C NMR -C H=CCl- 120 - 130 ppm
¹³C NMR -CH=C Cl- 125 - 135 ppm
IR O-H stretch (acid) 2500 - 3300 cm⁻¹ (broad)
IR C=O stretch (acid) 1700 - 1725 cm⁻¹ (strong)
IR C=C stretch (alkene) 1620 - 1680 cm⁻¹ (medium)

By combining these computational approaches, a comprehensive theoretical profile of this compound can be constructed, providing a solid foundation for guiding future experimental studies and understanding its chemical nature.

Analytical Methodologies for 7 Chloro 7 Octenoic Acid Quantification and Detection

Chromatographic Separation Techniques

Chromatography is a fundamental technique for separating 7-Chloro-7-octenoic acid from complex matrices. The choice between gas and liquid chromatography is primarily dictated by the compound's volatility and the nature of the sample.

Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS)

Gas chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. scispace.comresearchgate.net For a non-volatile compound like this compound, a derivatization step is necessary to convert it into a more volatile form suitable for GC analysis. science.govresearchgate.net GC, when coupled with a mass spectrometer (GC-MS), provides a potent analytical tool that combines the separation capabilities of GC with the identification power of MS. scispace.comajpaonline.com This hyphenated technique allows for the separation of individual components from a mixture, followed by their molecular-level identification and quantification. scispace.com

GC-MS has been widely applied in the analysis of various organic compounds, including fatty acids and their derivatives. researchgate.netnih.gov The mass spectrometer provides detailed structural information based on the mass-to-charge ratio of the ionized compound and its fragments, enabling unambiguous identification. For halogenated compounds like this compound, the isotopic pattern of chlorine can further aid in its identification.

Table 1: GC and GC-MS in Chemical Analysis

TechniquePrincipleApplication for this compoundKey Advantage
GC Separates volatile compounds based on their partitioning between a stationary phase and a mobile gas phase.Requires derivatization (e.g., esterification) to increase volatility.High resolution separation of volatile analytes. researchgate.net
GC-MS Combines GC separation with mass spectrometric detection for identification and quantification. ajpaonline.comProvides definitive identification of the derivatized compound based on its mass spectrum.High specificity and sensitivity for structural elucidation. researchgate.net

High-Performance Liquid Chromatography (HPLC) and LC-Mass Spectrometry (LC-MS)

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation of a broad range of compounds, including those that are non-volatile or thermally labile. researchgate.netresearchgate.net For carboxylic acids like this compound, reversed-phase HPLC is a common approach, where a nonpolar stationary phase is used with a polar mobile phase. openarchives.grchromforum.org

The coupling of HPLC with mass spectrometry (LC-MS) has become an indispensable tool in modern analytical chemistry. researchgate.netajpaonline.com LC-MS combines the separation power of HPLC with the sensitive and selective detection capabilities of mass spectrometry. fda.gov This technique is particularly well-suited for the analysis of compounds in complex biological and environmental samples. nih.gov For this compound, LC-MS can provide both quantification and structural confirmation, often without the need for derivatization. mdpi.com

Table 2: HPLC and LC-MS in Chemical Analysis

TechniquePrincipleApplication for this compoundKey Advantage
HPLC Separates compounds based on their partitioning between a stationary phase and a liquid mobile phase under high pressure. researchgate.netCan directly analyze the acid without derivatization, often using reversed-phase columns.Applicable to a wide range of non-volatile and thermally unstable compounds.
LC-MS Combines HPLC separation with mass spectrometric detection. ajpaonline.comEnables sensitive and selective detection and quantification in complex matrices.High sensitivity and specificity, suitable for trace analysis. fda.gov

Derivatization Strategies for Enhanced Analytical Performance

Derivatization is a chemical modification process used to convert an analyte into a product with improved analytical properties. researchgate.net For this compound, derivatization can enhance volatility for GC analysis or introduce a chromophoric or fluorophoric tag for improved detection in HPLC. lcms.cz

Esterification for GC Volatility

To make carboxylic acids like this compound amenable to GC analysis, their carboxyl group must be converted into a less polar and more volatile ester group. researchgate.netlcms.cz This process, known as esterification, significantly improves the chromatographic behavior of the acid, leading to sharper peaks and better separation.

Common esterification methods include reaction with:

Alcohols in the presence of an acid catalyst: For instance, reacting the carboxylic acid with methanol (B129727) or ethanol (B145695) in the presence of an acid like sulfuric acid or hydrogen chloride.

Boron trifluoride (BF3)-methanol complex: This is a widely used reagent for preparing fatty acid methyl esters (FAMEs). lcms.cz

Thionyl chloride followed by an alcohol: This two-step process first converts the carboxylic acid to a more reactive acyl chloride, which then readily reacts with an alcohol to form the ester. publish.csiro.augoogle.com

Alkyl chloroformates: These reagents, such as ethyl chloroformate (ECF), react rapidly with carboxylic acids under mild conditions to form esters. au.dk

Fluorogenic and Chromogenic Tagging Reagents for LC Detection

For HPLC analysis, especially when using UV-Vis or fluorescence detectors, derivatization can be employed to attach a chromophore or fluorophore to the this compound molecule. This significantly enhances detection sensitivity and selectivity. researchgate.net

Fluorogenic Reagents: These reagents react with the carboxylic acid to form a highly fluorescent derivative. This allows for very sensitive detection, often in the femtomole range. rsc.org Examples of fluorogenic tagging reagents for carboxylic acids include 4-substituted-7-aminoalkylamino-2,1,3-benzoxadiazoles and N-(4-bromomethyl-7-hydroxy-2-oxo-2H-6-chromenyl) bromoacetamide (Br-MAMC). openarchives.grnih.govscispace.com

Chromogenic Reagents: These reagents introduce a chromophore that absorbs strongly in the UV-visible region, enhancing detectability with a standard UV-Vis detector.

Table 3: Common Derivatization Reagents for Carboxylic Acids

Derivatization StrategyReagent ExamplePurposeAnalytical Technique
Esterification BF3-MethanolIncrease volatilityGC, GC-MS
Esterification Ethyl Chloroformate (ECF)Increase volatility and improve extractionGC, GC-MS
Fluorogenic Tagging 4-(N,N-dimethylaminosulphonyl)-7-N-piperazino-2,1,3-benzoxadiazole (DBD-PZ)Enhance detection sensitivityHPLC-Fluorescence
Fluorogenic Tagging N-(4-bromomethyl-7-hydroxy-2-oxo-2H-6-chromenyl) bromoacetamide (Br-MAMC)Enhance detection sensitivityHPLC-Fluorescence

Advanced Hyphenated Techniques for Complex Mixture Analysis

For the analysis of this compound in particularly complex samples, advanced hyphenated techniques that couple multiple analytical methods are employed. ajpaonline.comajpaonline.com These techniques provide enhanced separation power and more definitive identification.

One such technique is comprehensive two-dimensional gas chromatography (GC×GC), often coupled with mass spectrometry (GC×GC-MS). researchgate.net GC×GC utilizes two different capillary columns in series, providing a much higher separation capacity than single-column GC. This is particularly useful for resolving co-eluting peaks in complex mixtures. When combined with MS, it offers a powerful tool for the detailed characterization of intricate samples containing compounds like halogenated fatty acids.

Applications of 7 Chloro 7 Octenoic Acid in Advanced Organic Synthesis

Utility as an Intermediate in Pharmaceutical and Agrochemical Synthesis

The incorporation of a vinyl chloride moiety is a known strategy in the development of biologically active compounds. magtech.com.cn The vinyl chloride group in 7-Chloro-7-octenoic acid can serve as a handle for various chemical modifications, making it a potentially valuable intermediate in the synthesis of novel pharmaceuticals and agrochemicals.

The presence of the vinyl chloride functionality enhances the reactivity of the adjacent carbon-carbon double bond, enabling a variety of transformations such as oxidative additions and coupling reactions. researchgate.net This reactivity is crucial for constructing the carbon skeleton of complex bioactive molecules. For instance, vinyl halides are known to participate in numerous cross-coupling reactions, which are fundamental in the formation of carbon-carbon and carbon-heteroatom bonds in drug discovery and development. rsc.orgwikipedia.orgnih.gov

The carboxylic acid end of the molecule provides a site for amide bond formation, esterification, or other derivatizations. This allows for the attachment of the molecule to other pharmacophores or for modification of its pharmacokinetic properties. The bifunctional nature of this compound could be particularly advantageous in the synthesis of targeted therapies, where one part of the molecule binds to a biological target and the other is used to attach a payload or a targeting moiety. nih.govresearchgate.netwuxibiology.com

Table 1: Potential Reactions of this compound in Bioactive Molecule Synthesis

Reaction TypeFunctional Group InvolvedPotential Outcome
Suzuki-Miyaura CouplingVinyl ChlorideFormation of a new C-C bond, allowing for the introduction of aryl or vinyl substituents.
Stille CouplingVinyl ChlorideCreation of a C-C bond with organotin reagents, useful for complex fragment coupling.
Heck CouplingVinyl ChlorideFormation of a substituted alkene, enabling the extension of the carbon chain.
Amide CouplingCarboxylic AcidFormation of an amide bond, linking the molecule to amines or amino acids.
EsterificationCarboxylic AcidConversion to an ester, which can alter solubility and other physicochemical properties.

Integration into Polymer Chemistry and Material Science Research

In the realm of polymer chemistry, vinyl monomers are fundamental building blocks for a vast array of materials. rsc.org this compound, containing a polymerizable vinyl group, could serve as a functional monomer to introduce both chlorine and carboxylic acid functionalities into a polymer chain.

The radical polymerization of vinyl monomers is a widely used industrial process. acs.orgnih.gov The vinyl chloride moiety of this compound can potentially undergo polymerization to form a functionalized polymer. The resulting polymer would have a pendant carboxylic acid group at the end of a six-carbon spacer along the polymer backbone. These carboxylic acid groups can serve as sites for post-polymerization modification, allowing for the tailoring of the polymer's properties. For example, they could be used to cross-link the polymer, attach other molecules, or alter the polymer's solubility and adhesion characteristics.

Furthermore, the presence of chlorine atoms in the polymer can enhance its flame retardant properties and chemical resistance. The reactivity of the C-Cl bond in polyvinyl chloride (PVC) is well-documented and can be exploited for further functionalization. rsc.orgresearchgate.netresearchgate.net Similarly, a polymer derived from this compound could undergo nucleophilic substitution reactions at the chlorine-bearing carbon, enabling the introduction of a wide range of functional groups.

Table 2: Potential Polymer Architectures Incorporating this compound

Polymer TypeMethod of IncorporationPotential Properties and Applications
HomopolymerRadical polymerization of this compoundA functional polymer with pendant carboxylic acid groups, potentially useful as an adhesive, coating, or ion-exchange resin.
CopolymerCopolymerization with other vinyl monomers (e.g., styrene, acrylates)Tailored properties by combining the functionalities of different monomers, leading to materials with specific mechanical, thermal, or chemical characteristics.
Graft PolymerGrafting onto or from a pre-existing polymer backboneModification of surface properties of materials, such as hydrophilicity or biocompatibility.

Asymmetric Synthesis Applications

Asymmetric synthesis is a critical field for the production of enantiomerically pure compounds, particularly in the pharmaceutical industry. The bifunctional nature of this compound presents opportunities for its use in stereoselective transformations.

The carboxylic acid group can act as a directing group in catalytic asymmetric reactions, guiding a catalyst to a specific side of the molecule to control the stereochemical outcome of a reaction at a different site. acs.orgacs.orgresearchgate.netrsc.orgrsc.org For example, the carboxylic acid could coordinate to a chiral catalyst, which then directs the stereoselective addition of a reagent to the vinyl chloride moiety or a nearby carbon atom.

Conversely, asymmetric reactions could be performed on the vinyl chloride group itself. Recent advances have demonstrated the catalytic asymmetric synthesis of enantioenriched organohalides, including axially chiral vinyl halides. acs.org Such methodologies could potentially be applied to derivatives of this compound to generate chiral building blocks for the synthesis of complex, stereochemically defined molecules.

Precursor for Complex Molecular Architectures

The construction of complex molecular architectures, such as those found in natural products, often relies on the use of versatile and strategically functionalized building blocks. This compound, with its two distinct reactive sites, is well-suited for this role.

The vinyl chloride moiety is a valuable precursor for the formation of trisubstituted alkenes with defined stereochemistry. researchgate.net It can participate in a variety of cross-coupling reactions, allowing for the convergent assembly of complex fragments. rsc.orgwikipedia.orgnih.gov The ability to form new carbon-carbon bonds at the vinyl chloride position with high stereocontrol is a powerful tool in total synthesis.

The carboxylic acid provides a handle for connecting the molecule to other parts of a complex target. This bifunctionality allows for a modular approach to synthesis, where different fragments can be prepared separately and then joined together using the reactivity of the vinyl chloride and carboxylic acid groups. This strategy can significantly improve the efficiency of a synthetic route.

Table 3: Key Transformations of this compound for Complex Synthesis

TransformationReagents and ConditionsResulting StructureSynthetic Utility
Cross-Coupling (e.g., Suzuki)Organoboron reagent, Palladium catalystAlkene with a new substituentBuilding block for complex carbon skeletons
Nucleophilic SubstitutionVarious nucleophilesFunctionalized alkeneIntroduction of diverse functional groups
LactonizationIntramolecular cyclizationLactoneCommon heterocyclic motif in natural products
Peptide CouplingAmino acid or peptide, coupling agentsAmide-linked conjugateSynthesis of peptidomimetics and bioconjugates

Exploratory Research in Biological Systems Utilizing 7 Chloro 7 Octenoic Acid As a Chemical Probe

Investigations into Fatty Acid Metabolism

There is a general acknowledgment in the scientific community that chlorinated fatty acids can be absorbed by living organisms and may interfere with lipid metabolism. osti.gov Studies on various chlorinated fatty acids have shown that they can be incorporated into lipids and are not always recognized by the organism's systems that typically handle foreign compounds (xenobiotics). osti.gov This suggests a potential for these molecules to act as deceptive analogs in metabolic pathways.

However, specific research detailing the use of 7-Chloro-7-octenoic acid to probe the intricacies of fatty acid metabolism, such as its impact on β-oxidation, fatty acid synthesis, or lipid signaling, is not extensively reported. While it is hypothesized that compounds with structures similar to this compound could alter enzyme activity and energy homeostasis, concrete experimental data and detailed findings from in vitro or in vivo models using this specific compound are lacking in the available literature.

Studies of Membrane Interactions and Permeability

The interaction of fatty acids with cellular membranes is a critical area of biological research. The introduction of a chlorine atom to a fatty acid chain can alter its physicochemical properties, such as lipophilicity and electronic distribution, which would be expected to influence its interaction with the lipid bilayer of cell membranes. Toxicological studies on a broader range of chlorinated fatty acids have indicated that they can disrupt cell membrane functions. osti.gov

Nevertheless, specific studies that employ this compound as a chemical probe to investigate membrane dynamics, such as fluidity, permeability to ions or other molecules, or the formation of lipid domains, are not described in the reviewed literature. The potential for the vinyl chloride moiety to interact uniquely with membrane components remains a theoretical consideration without direct experimental evidence.

Development of Enzyme Substrates or Inhibitors in in vitro Systems

The structural similarity of this compound to endogenous fatty acids suggests its potential to interact with enzymes involved in fatty acid metabolism, such as acyl-CoA synthetases, which are responsible for activating fatty acids for metabolic processing. ontosight.ai The presence of the chlorine atom and the double bond could theoretically make it a candidate for development as a specific enzyme inhibitor or a reporter substrate.

Despite this potential, there is a lack of specific published research that details the use of this compound in the development of in vitro assays for fatty acid-metabolizing enzymes. Reports on its efficacy as a competitive or non-competitive inhibitor, or its turnover rate as a substrate for specific enzymes, are not available. Therefore, no detailed research findings or data tables on its inhibitory constants (K_i) or kinetic parameters (K_m, V_max) for specific enzymes can be presented.

Future Perspectives and Interdisciplinary Research Directions

Development of Novel Sustainable Synthetic Routes and Methodologies

Future research will likely prioritize the development of environmentally benign and efficient methods for synthesizing 7-Chloro-7-octenoic acid. Current syntheses may rely on traditional halogenation techniques that can be resource-intensive. The future focus will shift towards greener alternatives that minimize waste and energy consumption.

Key areas for development include:

Catalytic Innovations : Exploring novel catalysts, such as zinc-based nanocrystals or ceria-zirconia-supported platinum, could lead to more sustainable and selective chlorination and coupling reactions. rsc.orgmdpi.com These catalysts offer the potential for higher yields under milder conditions and can often be recovered and reused, aligning with the principles of green chemistry. rsc.org

Biomass-Derived Feedstocks : Investigating pathways that utilize biomass-derived precursors, such as pyruvic and glyoxylic acids, could provide a renewable foundation for the synthesis of functionalized carboxylic acids like this compound. nih.gov

Flow Chemistry : Implementing continuous flow reactors for the synthesis can enhance safety, improve reaction control, and allow for easier scalability compared to traditional batch processes.

A comparison of potential future synthetic strategies is outlined below:

MethodologyPotential AdvantageResearch Focus
Heterogeneous Catalysis Reusability, reduced waste, high selectivity.Development of robust, low-cost metal-based nanocatalysts. rsc.org
Biocatalysis High specificity, mild reaction conditions, biodegradable catalysts (enzymes).Screening for novel enzymes (e.g., halogenases) that can perform selective chlorination.
Flow Chemistry Enhanced safety, precise process control, easy scalability.Optimization of reactor design and reaction conditions for continuous production.

Expanded Applications in Functional Materials Science

The dual functionality of this compound makes it an attractive monomer for the synthesis of novel functional polymers and materials. The carboxylic acid allows for polyester (B1180765) or polyamide formation, while the vinyl chloride group offers a site for further modification or polymerization.

Future research in materials science could explore:

Specialty Polymers : Polymerization of this compound could yield polymers with unique properties. The chlorine atom can enhance flame retardancy and modify properties like chemical resistance and thermal stability. These polymers could find use in coatings, adhesives, or advanced composites.

Surface Modification : The adsorption and reaction of the parent compound, 7-octenoic acid, have been studied on copper surfaces, where it forms self-assembled monolayers. rsc.orgrsc.org Future work could investigate how the terminal chlorine in this compound influences its adsorption behavior on various substrates. This could lead to applications in corrosion inhibition, lubrication, and the fabrication of molecular electronic devices. The chlorine atom provides a reactive handle for covalent attachment to surfaces, potentially forming more robust films than its non-halogenated counterpart.

Advanced Mechanistic Elucidation of Complex Reactions

A deeper understanding of the reaction mechanisms involving this compound is crucial for optimizing its use and discovering new applications. The interplay between the vinyl chloride and the carboxylic acid group can lead to complex and interesting chemical transformations.

Future mechanistic studies may focus on:

Reaction Pathway Analysis : Detailed studies, similar to those performed on 7-octenoic acid, could elucidate the reaction pathways on catalytic surfaces. Techniques like X-ray photoelectron spectroscopy (XPS) and temperature-programmed desorption (TPD) can reveal how the chlorine substituent affects surface adsorption, deprotonation, and subsequent reactions. rsc.orgrsc.org

Cyclization Reactions : The molecule's structure is conducive to intramolecular cyclization reactions to form lactones or other heterocyclic systems, which are common motifs in biologically active molecules. Mechanistic studies could explore conditions to control the formation of these products.

Aryne Insertion Reactions : Research on the reaction of haloalkenoic acids with arynes has shown pathways to complex molecules like chromanones. nih.gov Investigating the behavior of this compound in such reactions could provide efficient routes to novel polycyclic compounds.

Continued Development of Advanced Analytical Methods

As research into this compound and its derivatives expands, the need for sensitive and selective analytical methods will grow. While standard techniques like NMR and mass spectrometry are used for characterization, future efforts may focus on detecting trace amounts in complex matrices.

Prospective developments include:

Hyphenated Chromatographic Techniques : Methods like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) will be essential. rsc.org Future work could involve developing specific derivatization protocols, for instance, esterification of the carboxylic acid group, to improve volatility and ionization efficiency for GC-MS analysis, a common strategy for other haloacetic acids. rsc.org

Electrospray Ionization Mass Spectrometry (ESI-MS) : This technique shows promise for the sensitive detection of haloacetic acids without derivatization and could be further optimized for this compound. rsc.org

Spectroscopic Methods : Advanced spectroscopic techniques, including Fourier-transform infrared spectroscopy (FTIR) and Raman spectroscopy, could be employed for in-situ monitoring of reactions involving this compound, providing real-time kinetic and mechanistic data.

Analytical TechniqueFuture Development FocusPotential Application
GC-MS Optimized derivatization methods for enhanced sensitivity.Quantifying trace levels in environmental or biological samples.
LC-ESI-MS/MS Development of highly selective fragmentation monitoring.Confirmatory analysis and metabolic studies. rsc.org
In-situ Spectroscopy Application to monitor polymerization or surface reactions in real-time.Process analytical technology (PAT) in industrial synthesis.

Synergistic Research at the Chemistry-Biology Interface

The structural similarity of this compound to naturally occurring fatty acids suggests it could interact with biological systems. This opens a rich field for interdisciplinary research at the intersection of chemistry and biology.

Future investigations could include:

Metabolic Pathway Studies : Fatty acids and their analogs are known to influence metabolic pathways. Research could explore whether this compound acts as an inhibitor or modulator of enzymes involved in fatty acid metabolism, which could have implications for metabolic diseases.

Enzymatic Transformations : Exploring the use of enzymes, such as carboxylic acid reductases (CARs), to convert this compound into the corresponding aldehyde. nih.gov This aldehyde could serve as a building block for other complex molecules.

Development of Bioactive Molecules : The compound could serve as a scaffold or intermediate in the synthesis of new pharmacologically active agents or agrochemicals. The chlorine atom can often enhance the biological activity of a molecule or modulate its pharmacokinetic properties. For example, quinoline (B57606) derivatives containing chlorine have been investigated for various biological properties. nih.gov

Q & A

Basic Research Questions

Q. What are the recommended synthetic protocols for 7-Chloro-7-octenoic acid, and how can its purity be rigorously validated?

  • Methodology : Synthesis typically involves halogenation of 7-octenoic acid precursors using reagents like thionyl chloride or phosphorus pentachloride. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical. Purity assessment requires a combination of 1H^1H-NMR (to confirm absence of protonated impurities), 13C^{13}C-NMR (to verify carbon backbone integrity), and HPLC (≥95% purity threshold). Ensure characterization aligns with guidelines for reporting new compounds, including melting point and elemental analysis .

Q. Which spectroscopic techniques are optimal for structural elucidation of this compound, and how should experimental parameters be optimized?

  • Methodology : Prioritize 1H^1H- and 13C^{13}C-NMR in deuterated solvents (e.g., CDCl3_3) to resolve olefinic and chlorinated signals. Infrared (IR) spectroscopy identifies carboxylic acid (C=O stretch ~1700 cm1^{-1}) and C-Cl bonds (~600-800 cm1^{-1}). Mass spectrometry (EI or ESI) confirms molecular ion peaks. Optimize NMR acquisition times (≥16 scans) and decoupling parameters to enhance signal-to-noise ratios .

Q. How should stability studies be designed to evaluate this compound under varying storage conditions?

  • Methodology : Conduct accelerated degradation studies at elevated temperatures (40–60°C) and humidity levels (75% RH). Monitor degradation via HPLC-UV (λ = 210–220 nm) or GC-MS. Use kinetic modeling (e.g., Arrhenius equation) to extrapolate shelf life. Include control samples with stabilizers (e.g., antioxidants) to assess efficacy .

Advanced Research Questions

Q. What experimental strategies can resolve the reaction pathways of this compound on catalytic surfaces, particularly under thermal stress?

  • Methodology : Employ temperature-programmed desorption (TPD) and X-ray photoelectron spectroscopy (XPS) to track surface intermediates on metals like copper or palladium. Pair with density functional theory (DFT) calculations to model adsorption configurations (e.g., flat vs. upright orientations). Validate decarbonylation pathways by quantifying CO2_2 and hydrocarbon desorption products .

Q. How can contradictions in reported reaction kinetics of this compound be systematically addressed?

  • Methodology : Perform a meta-analysis of published data, comparing variables such as solvent polarity, catalyst loading, and temperature. Replicate key studies under controlled conditions, prioritizing reproducibility metrics (e.g., RSD ≤5%). Use statistical tools (ANOVA, Tukey’s test) to identify outliers and isolate confounding factors (e.g., trace moisture) .

Q. What computational frameworks are suitable for modeling the electronic structure of this compound, and how can theoretical predictions be experimentally validated?

  • Methodology : Apply DFT (B3LYP/6-31G* basis set) to calculate bond dissociation energies (C-Cl, C=C) and frontier molecular orbitals. Validate via experimental vibrational spectra (IR/Raman) and reactivity trends (e.g., nucleophilic substitution rates). Molecular dynamics simulations can further predict solvent interaction effects .

Q. What experimental design principles minimize side reactions when using this compound as a synthetic intermediate in multi-step protocols?

  • Methodology : Protect the carboxylic acid group (e.g., esterification) prior to introducing reactive partners. Optimize reaction stoichiometry and solvent polarity (e.g., DMF for polar intermediates, hexane for non-polar). Use in-situ monitoring (e.g., FTIR or ReactIR) to track intermediate formation and adjust conditions dynamically .

Methodological Notes

  • Data Reproducibility : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) to document experimental details in main text or supplementary materials, ensuring independent replication .
  • Literature Integration : Critically evaluate primary sources, distinguishing between peer-reviewed studies and preprints. Use citation managers (e.g., Zotero) to organize references and avoid over-reliance on non-validated databases .
  • Conflict Resolution : For contradictory data, design controlled experiments isolating variables (e.g., catalyst purity, atmospheric conditions) and publish null results to advance consensus .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.